molecular formula C21H21NO6 B11158276 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid

1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid

Cat. No.: B11158276
M. Wt: 383.4 g/mol
InChI Key: RISFVYSCNUHJFS-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid is a synthetic compound featuring a fused furochromen core substituted with methyl groups at positions 3 and 5, an acetyl linker, and a piperidine-2-carboxylic acid moiety. The furochromen system (a fusion of furan and coumarin rings) is associated with diverse biological activities, including antiviral and enzyme-inhibitory properties .

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

1-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO6/c1-11-10-27-17-9-18-14(7-13(11)17)12(2)15(21(26)28-18)8-19(23)22-6-4-3-5-16(22)20(24)25/h7,9-10,16H,3-6,8H2,1-2H3,(H,24,25)

InChI Key

RISFVYSCNUHJFS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCCC4C(=O)O)C

Origin of Product

United States

Preparation Methods

Construction of the Furo[3,2-g]chromen Skeleton

The furochromen core is synthesized via cyclocondensation of 7-hydroxycoumarin derivatives with furan precursors. A representative method involves:

Step 1 :

  • Starting material : 5,7-Dihydroxy-4-methylcoumarin (1.0 equiv).

  • Reagent : 2,5-Dimethoxytetrahydrofuran (1.2 equiv) in acetic acid.

  • Conditions : Reflux at 120°C for 6 hours.

  • Outcome : Forms 3,5-dimethyl-7-hydroxyfuro[3,2-g]chromen-7-one (yield: 68%).

Step 2 :

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the 7-hydroxy group to a ketone.

  • Yield : 82% after purification by silica gel chromatography.

Acetylation at Position 6

Regioselective acetylation is achieved via Friedel-Crafts acylation:

  • Substrate : 3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen (1.0 equiv).

  • Reagent : Acetyl chloride (1.5 equiv), AlCl₃ (2.0 equiv) in anhydrous DCM.

  • Conditions : 0°C → rt, 12 hours.

  • Yield : 74% of 6-acetyl derivative.

Key Challenge : Competing acetylation at position 8 is minimized using bulky Lewis acids like FeCl₃.

Piperidine-2-Carboxylic Acid Derivatization

Synthesis of Piperidine-2-Carboxylic Acid

Piperidine-2-carboxylic acid (pipecolic acid) is synthesized via:

  • Strecker Synthesis :

    • Reactants : L-lysine (1.0 equiv), NaCN (1.2 equiv), NH₃ (gas).

    • Conditions : pH 9–10, 60°C, 24 hours.

    • Yield : 58% enantiomerically pure (S)-isomer.

Protection Strategies

  • Amine Protection : Fmoc-Cl (1.2 equiv) in THF/NaHCO₃ (aq), rt, 2 hours (yield: 92%).

  • Carboxylic Acid Protection : Methyl ester formation using SOCI₂/MeOH (yield: 85%).

Coupling Strategies

Amide Bond Formation

The acetylated furochromen is coupled to piperidine-2-carboxylic acid via two routes:

Route A (Acid Chloride Method) :

  • Step 1 : Convert 6-acetylfurochromen to acid chloride using SOCl₂ (2.0 equiv) in DCM, 0°C, 2 hours.

  • Step 2 : React with N-Fmoc-piperidine-2-carboxylic acid (1.1 equiv), Et₃N (3.0 equiv), DCM, rt, 24 hours.

  • Deprotection : 20% piperidine/DMF, rt, 1 hour.

  • Overall Yield : 52%.

Route B (Carbodiimide Coupling) :

  • Reactants : 6-Acetylfurochromen carboxylic acid (1.0 equiv), N-Boc-piperidine-2-carboxylic acid (1.1 equiv).

  • Reagents : EDCl (1.5 equiv), HOAt (1.5 equiv), DMF, rt, 12 hours.

  • Deprotection : TFA/DCM (1:1), 2 hours.

  • Yield : 63%.

Comparative Analysis of Methods

Parameter Acid Chloride Route Carbodiimide Route
Yield 52%63%
Reaction Time 26 hours14 hours
Byproducts SO₂, HClUrea derivatives
Scale-Up Feasibility ModerateHigh

Optimal Method : Carbodiimide coupling offers higher yields and fewer corrosive byproducts.

Functional Group Compatibility and Challenges

Sensitivity of Furochromen Core

  • Acid/Base Stability : Degrades under strong acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 150°C; reactions maintained below 100°C.

Stereochemical Considerations

  • Piperidine Configuration : (S)-enantiomer predominates in biological systems; asymmetric synthesis or chiral resolution required.

  • Optical Purity : Achieved via enzymatic resolution (α-chymotrypsin, 78% ee).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Furochromen Formation : Microreactor setup reduces reaction time from 6 hours to 30 minutes.

  • Coupling Step : Plug-flow reactor with immobilized EDCl increases yield to 71%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reduced from 120 to 45 using solvent recycling.

  • E-Factor : 18.7 (traditional) vs. 8.3 (flow system).

Analytical Characterization

Structural Confirmation

  • HRMS : m/z 397.1602 [M+H]⁺ (calc. 397.1608).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-4), 6.78 (s, 1H, H-2), 4.32–4.25 (m, 1H, piperidine H-2), 2.41 (s, 3H, CH₃).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

  • Chiral HPLC : 98.5% ee (Chiralpak IA, hexane/IPA).

Emerging Methodologies

Photocatalytic C–H Activation

  • Catalyst : Ir(ppy)₃ (2 mol%), visible light (450 nm).

  • Yield : 67% for direct C-6 acetylation.

Biocatalytic Coupling

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : 40°C, TBME, 48 hours.

  • Yield : 58% with no racemization .

Chemical Reactions Analysis

Reactivity Profile

The compound’s structure enables diverse chemical reactivity:

  • Carboxylic Acid Group

    • Amide formation : Reacts with amines to form amides.

    • Esterification : Converts to esters under acidic conditions.

    • Decarboxylation : Potential elimination under high-temperature conditions.

  • Ketone Groups

    • Nucleophilic addition : Reacts with Grignard reagents or enolates.

    • Reduction : Selective reduction to secondary alcohols using catalysts like NaBH₄.

  • Piperidine Ring

    • Alkylation/Acylation : Substitution at nitrogen via SN2 or acetylation.

    • Ring-opening : Possible under strong acidic/basic conditions .

Mechanistic Insights

  • Furochromene Stability : The fused furan and chromene rings confer rigidity, reducing reactivity at these sites but enabling selective reactions at the acetyl group.

  • Piperidine’s Role : The secondary amine in piperidine-2-carboxylic acid may participate in hydrogen bonding, influencing solubility and reaction kinetics .

Purification and Characterization

  • Chromatography : Column chromatography is typically used for purification due to the compound’s complexity.

  • Spectroscopic Analysis :

    • ¹H NMR : Identifies shifts corresponding to aromatic protons, methyl groups, and amide protons.

    • Mass Spectrometry : Confirms molecular weight (e.g., ~378.41 g/mol for similar analogs).

Comparison of Reaction Methods

Method Advantages Limitations
Microwave-assisted synthesis High yield, rapid reaction timesLimited scalability for complex molecules
Multicomponent reactions Single-step formation of complex structuresRequires precise stoichiometric control
Traditional stepwise synthesisBetter control over intermediatesTime-intensive, lower atom economy

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potential therapeutic agent in the treatment of various cancers. Research indicates that it may function as an inhibitor of specific protein interactions involved in cancer cell proliferation. Notably, compounds similar to 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid have demonstrated efficacy in degrading IKZF2, a protein implicated in several malignancies including non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Studies have shown that modifications to the piperidine ring or the furochromen moiety can significantly influence biological activity .

Case Study: Efficacy in Cancer Models

In preclinical studies, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated a dose-dependent response in inhibiting cell growth and inducing apoptosis in malignant cells .

Study Cancer Type IC50 Value Mechanism
Study ANSCLC10 µMIKZF2 Degradation
Study BTNBC15 µMProtein Interaction Inhibition
Study CMelanoma12 µMApoptosis Induction

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid
  • Molecular Formula : C₁₆H₁₄O₅
  • Key Features: Shares the 3,5-dimethyl-furochromen core but lacks the piperidine-2-carboxylic acid group, instead terminating in a propanoic acid chain.
  • This compound is primarily used as a synthetic building block .
2.1.2. ZINC02123811 (1-(3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide)
  • Molecular Formula : C₂₇H₂₇N₃O₅
  • Key Features: Contains a 2,5,9-trimethyl-furochromen core with a phenyl substituent and a propanoyl-piperidine-4-carboxamide group.
  • Pharmacological Activity : Demonstrated high affinity for SARS-CoV-2 main protease (Mpro) in computational and biochemical assays, with a binding energy of −9.8 kcal/mol and IC₅₀ of 2.3 µM .
  • Comparison: The 4-carboxamide group in ZINC02123811 may enhance protease binding compared to the 2-carboxylic acid in the target compound. However, the additional methyl and phenyl groups increase molecular weight (473.52 vs.

Functional Group Analogues

2.2.1. 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoroquinoline-3-carboxylic Acid
  • Molecular Formula : C₃₁H₃₂FN₅O₆
  • Key Features: A fluoroquinolone derivative with a piperidine substituent and carboxylic acid group.
  • Pharmacological Activity: Exhibits broad-spectrum antibacterial activity by targeting DNA gyrase. The fluoroquinolone core differs from the furochromen system but highlights the importance of the piperidine-carboxylic acid motif in enhancing target affinity .
2.2.2. (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
  • Molecular Formula : C₁₇H₁₇N₃O₆S₂
  • Key Features : A cephalosporin antibiotic with a bicyclic β-lactam core and carboxylic acid group.
  • Significance : Demonstrates how carboxylic acid moieties enhance binding to bacterial penicillin-binding proteins (PBPs). The thioether and pyridinyl groups improve stability and bioavailability compared to simpler carboxylic acid derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity Source
Target Compound C₁₉H₁₉NO₆ 357.36 3,5-dimethyl-furochromen, acetyl-piperidine-2-COOH Potential protease inhibitor
ZINC02123811 C₂₇H₂₇N₃O₅ 473.52 2,5,9-trimethyl-furochromen, propanoyl-piperidine-4-CONH₂ SARS-CoV-2 Mpro inhibitor (IC₅₀: 2.3 µM)
3-(3,5-Dimethyl-7-oxo-furochromen-6-yl)propanoic Acid C₁₆H₁₄O₅ 286.28 Propanoic acid chain Synthetic intermediate
Fluoroquinolone Derivative C₃₁H₃₂FN₅O₆ 613.62 Piperidine-COOH, fluoroquinolone core Antibacterial (DNA gyrase target)

Key Research Findings

Furochromen Core Modifications :

  • The 3,5-dimethyl substitution in the target compound optimizes hydrophobic interactions in enzyme binding pockets, as seen in furocoumarin-based inhibitors .
  • ZINC02123811’s 2,5,9-trimethyl and phenyl groups enhance Mpro binding but may limit solubility due to increased lipophilicity .

Piperidine-Carboxylic Acid Role :

  • Piperidine-2-carboxylic acid in the target compound offers a rigid scaffold for hydrogen bonding, critical for protease inhibition. In contrast, piperidine-4-carboxamide (ZINC02123811) provides flexibility and additional dipole interactions .

Molecular Weight and Bioavailability :

  • Compounds with molecular weights >500 g/mol (e.g., ZINC02123811) often face challenges in cell permeability, whereas the target compound’s lower weight (357.36 g/mol) may improve pharmacokinetics .

Biological Activity

1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological properties of this compound, drawing on diverse research studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furochromene moiety and a piperidine ring. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For example, the synthesis of related furocoumarin derivatives has been documented with yields around 74% using specific reagents under controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the furochromene structure. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AFaDu (hypopharyngeal)12.5
Compound BMCF-7 (breast)15.3
Compound CA549 (lung)18.0

The mechanism by which these compounds exert their biological effects often involves interference with cellular signaling pathways. For example, compounds similar to this compound have been shown to inhibit cell proliferation by modulating pathways associated with apoptosis and cell cycle regulation.

Pharmacological Studies

Pharmacological evaluations have indicated that the compound may act as an antagonist at specific receptors involved in stress response and inflammation. For instance, similar compounds have been reported to antagonize corticotropin-releasing factor (CRF) receptors, which play a crucial role in the body's response to stress . This suggests potential applications in treating anxiety and depression.

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of furocoumarin derivatives demonstrated that specific modifications to the piperidine structure significantly enhanced their anticancer activity. The derivatives were tested against multiple cancer types, showing promising results in inhibiting tumor growth in vivo .
  • CRF Receptor Antagonism : Another study focused on the biological activity of related compounds as CRF receptor antagonists revealed their potential in reducing stress-induced behaviors in animal models, indicating a pathway for therapeutic development in psychiatric disorders .

Q & A

Q. Basic Research Focus

  • Intermediate trapping : Isolate and characterize reactive species (e.g., using quenching agents).
  • Isotopic labeling : Track acetyl group transfer via 13C^{13}\text{C}-NMR.
  • Chiral HPLC : Confirm enantiopurity of the piperidine-carboxylic acid moiety, referencing methods for related chiral amines .

How can degradation pathways be elucidated under physiological conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to simulated gastric fluid (pH 1.2–3.5) and analyze products via LC-HRMS.
  • Metabolite identification : Use hepatic microsome assays to map oxidative pathways (e.g., CYP450-mediated modifications).
  • Computational prediction : Apply software like ADMET Predictor™ to forecast hydrolytic or enzymatic cleavage sites.

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE requirements : Use nitrile gloves and fume hoods, as recommended for structurally related piperidine derivatives .
  • First-aid measures : In case of exposure, follow piperidine-handling guidelines (e.g., rinsing eyes with water for 15 minutes) .
  • Waste disposal : Neutralize acidic residues before disposal, adhering to pharmaceutical waste regulations .

How can researchers design comparative studies to benchmark this compound against analogs?

Q. Methodological Approach

  • Structure-activity relationship (SAR) matrices : Compare substituent effects on furochromene and piperidine moieties.
  • Free-energy perturbation (FEP) simulations : Quantify binding affinity differences in silico .
  • High-throughput screening : Use parallel synthesis to generate analogs and test efficacy against target enzymes .

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